6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-Amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2434-44-8) is a pyrimidinedione derivative with the molecular formula C₁₀H₁₈N₄O₂ and a molecular weight of 226.28 g/mol . Its structure features a pyrimidine-2,4-dione core substituted with an amino group at position 6 and a 2-(diethylamino)ethyl group at position 1. Suppliers include AiFChem and Ambeed, Inc., highlighting its commercial availability for research purposes .
Properties
CAS No. |
2434-44-8 |
|---|---|
Molecular Formula |
C10H18N4O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally or via injection.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as it is stored at room temperature. Additionally, the compound’s efficacy could be influenced by the pH of the environment, as similar compounds have shown pH-sensitive behavior.
Biological Activity
6-Amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C11H18N4O2
- Molecular Weight : 226.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Anticancer Properties
Research indicates that compounds within the tetrahydropyrimidine class exhibit notable anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibiting this enzyme can lead to apoptosis in cancer cells.
- Case Study : A derivative of tetrahydropyrimidine demonstrated cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved caspase-3 and PARP .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6-Amino-Tetrahydropyrimidine | MCF-7 | 5.0 | Topoisomerase II inhibition |
| 6-Amino-Tetrahydropyrimidine | HCT116 | 4.5 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer effects, tetrahydropyrimidines have shown antimicrobial properties:
- Study Findings : A study reported that a related compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 6-amino-tetrahydropyrimidines:
- Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.
- Metabolism : Preliminary studies suggest liver metabolism with potential CYP450 interactions.
- Toxicity Profile : Toxicological assessments indicate low acute toxicity in rodent models, but chronic exposure studies are warranted to evaluate long-term safety.
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
- 6-Amino-1,3-diethylpyrimidine-2,4-dione (Compound 18e): Substituents: Ethyl groups at positions 1 and 3. Molecular Formula: C₈H₁₃N₃O₂. Key Differences: Lacks the tertiary amine in the diethylaminoethyl side chain of the target compound.
- 6-Amino-1-butyl-5-(ethylamino)-pyrimidine-2,4-dione: Substituents: Butyl group at position 1 and ethylamino at position 4. Molecular Formula: C₁₀H₁₈N₄O₂. Key Differences: The butyl group increases lipophilicity (logP ~1.5 vs.
Arylalkyl-Substituted Derivatives
- 6-Amino-1-(4-chlorobenzyl)-pyrimidine-2,4-dione (CAS 1152539-00-8): Substituents: 4-Chlorobenzyl group at position 1. Molecular Formula: C₁₁H₁₀ClN₃O₂. Key Differences: The aromatic chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may alter binding interactions in enzymatic assays compared to the aliphatic diethylaminoethyl group of the target .
- 6-Amino-1-(cyclohexylmethyl)-pyrimidine-2,4-dione: Substituents: Cyclohexylmethyl group at position 1. Molecular Formula: C₁₁H₁₇N₃O₂.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility* |
|---|---|---|---|---|---|
| Target Compound | 1: 2-(Diethylamino)ethyl; 6: NH₂ | C₁₀H₁₈N₄O₂ | 226.28 | ~0.8 | Moderate |
| 6-Amino-1,3-diethylpyrimidine-2,4-dione | 1,3: Ethyl; 6: NH₂ | C₈H₁₃N₃O₂ | 183.21 | ~1.2 | Low |
| 6-Amino-1-(4-chlorobenzyl)-pyrimidine-2,4-dione | 1: 4-Chlorobenzyl; 6: NH₂ | C₁₁H₁₀ClN₃O₂ | 251.67 | ~2.5 | Very Low |
*Estimated using computational tools (e.g., ChemSpider ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
